2,5-Diacetoxytoluene

Description

Nomenclature and Structural Representation of 2,5-Diacetoxytoluene

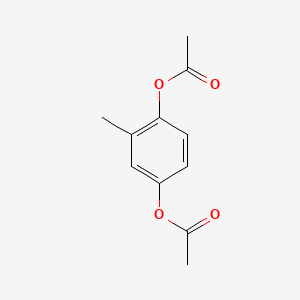

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-methyl-1,4-phenylene diacetate. It is also known by other names such as 2-methylhydroquinone diacetate. core.ac.uk The compound's structure consists of a benzene (B151609) ring substituted with a methyl group (toluene) and two acetoxy groups (-OCOCH3) at positions 2 and 5.

Chemical Structure and Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 717-27-1 sigmaaldrich.com |

| Molecular Formula | C11H12O4 scbt.com |

| Molecular Weight | 208.21 g/mol scbt.com |

Historical Context and Early Academic Investigations of this compound

Early academic investigations into this compound often occurred within the broader context of research on related compounds. For instance, a 1959 study in The Journal of Organic Chemistry noted the formation of a trace amount of this compound from the rearrangement of 2-methyl-o-quinol acetate (B1210297). dss.go.th This highlights its appearance as a minor product in reactions aimed at synthesizing its isomers, such as 2,6-diacetoxytoluene. dss.go.th

Significance and Research Relevance of this compound in Contemporary Chemistry

In contemporary chemistry, this compound is primarily valued as a precursor and an intermediate in organic synthesis. chembk.com Its structure allows for further chemical modifications, making it a useful building block for more complex molecules. For example, it can undergo reactions like the Fries rearrangement to produce other valuable chemical compounds.

Overview of Key Research Areas Pertaining to this compound

The primary research areas involving this compound include its use in organic synthesis and materials science. In organic synthesis, it serves as a starting material for creating a variety of other compounds. chembk.com One notable application is in the synthesis of 2,5-dihydroxy-4-methylacetophenone, a compound investigated for its potential biological activities. core.ac.uk

Another significant area of research is its role in the study of reaction mechanisms. For instance, research on the bromination of dialkoxytoluenes has used 3,5-diacetoxy-toluene (an isomer) to understand how the position of substituent groups influences the reaction's outcome. sioc-journal.cnresearchgate.net While not directly studying this compound, this research provides valuable insights into the reactivity of related structures.

Furthermore, the compound and its derivatives are of interest in the development of new materials. The modification of resins is one potential application mentioned in the chemical literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-diacetoxytoluene |

| 2-methyl-o-quinol acetate |

| 3,5-diacetoxy-toluene |

| 2,5-dihydroxy-4-methylacetophenone |

| 2-bromo-3,5-dimethoxy-toluene |

| 2,6-dibromo-3,5-dimethoxy-toluene |

| 3,5-diacetoxy-benzyl bromide |

| 3,5-dimethoxy-toluene |

| N-bromosuccinimide |

| Azobisisobutyronitrile |

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyloxy-3-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-10(14-8(2)12)4-5-11(7)15-9(3)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZVIVNLNXNLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400448 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-27-1 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diacetoxytoluene and Its Precursors

Strategies for the De Novo Synthesis of 2,5-Diacetoxytoluene

The de novo synthesis of this compound, a derivative of 1,4-benzenediol, is primarily achieved through the esterification of its corresponding hydroquinone (B1673460) precursor. angenechemical.comcalpaclab.com These methods focus on the direct conversion of 2,5-dihydroxytoluene to the diacetate ester.

Multi-step Organic Synthesis Approaches

The most common and well-established method for synthesizing this compound is a multi-step process that culminates in the acetylation of 2,5-dihydroxytoluene (also known as 2-methylhydroquinone). This final step is a straightforward esterification reaction.

A typical procedure involves treating 2,5-dihydroxytoluene with acetic anhydride (B1165640). zenodo.org The reaction is often facilitated by a base, such as pyridine, which acts as a catalyst and neutralizes the acetic acid byproduct. zenodo.org The mixture is heated to drive the reaction to completion, followed by workup procedures to isolate and purify the final product. The Fries rearrangement of this compound can be used to produce 4-methyl-2,5-dihydroxyacetophenone, highlighting a subsequent reaction of the target compound. sciencemadness.org

Table 1: Multi-step Synthesis of this compound

| Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|

| 2,5-Dihydroxytoluene | Acetic anhydride, Pyridine | Diacetylation | zenodo.org |

Catalytic Synthesis Pathways for this compound

While direct catalytic C-H acetoxylation of toluene (B28343) is a field of active research, specific catalytic pathways for the one-step synthesis of this compound from toluene are not widely established. General methodologies for the acetoxylation of aromatic compounds often employ transition metal catalysts, such as palladium. For instance, palladium-catalyzed C-H acetoxylation has been demonstrated for various benzoic acids using a nitrile-based template to achieve para-selectivity. nsf.gov Another approach involves the palladium-catalyzed ortho-acylation of 2-arylpyridines using toluene derivatives as the acylation reagents. These methods, however, represent broader strategies in C-H functionalization rather than specific, optimized routes to this compound.

Synthesis and Modification of Key Precursors to this compound

The availability of this compound is highly dependent on the efficient synthesis of its immediate precursor, 2,5-dihydroxytoluene (2-methylhydroquinone).

Synthesis of Toluene Derivatives for Acetoxylation

The primary toluene derivative of interest is 2,5-dihydroxytoluene. Several synthetic routes have been developed starting from simpler, readily available cresols or other toluene derivatives.

One prominent method involves the oxidation of m-cresol (B1676322). In this process, m-cresol is treated with hydrogen peroxide in the presence of a Ti-superoxide catalyst to yield 2-methyl-1,4-benzoquinone. chemicalbook.com This quinone intermediate is then subsequently reduced to the desired 2,5-dihydroxytoluene. A similar patented process starts from o-cresol (B1677501), which is oxidized with hydrogen peroxide using a catalyst system to form the methyl benzoquinone crude product, followed by catalytic reduction under hydrogen pressure to obtain methyl hydroquinone. patsnap.com

Table 2: Synthesis of 2,5-Dihydroxytoluene from Cresol Isomers

| Starting Material | Reagents/Catalyst | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| m-Cresol | 1. H₂O₂, Ti-superoxide catalyst 2. Reduction | 2-Methyl-1,4-benzoquinone | 2,5-Dihydroxytoluene | chemicalbook.com |

| o-Cresol | 1. H₂O₂, Catalyst (Ti-Superoxide, Benzyltriethylammonium chloride), Raney Nickel 2. H₂ | Methyl benzoquinone | 2,5-Dihydroxytoluene (Methyl hydroquinone) | patsnap.com |

Derivatization of Hydroquinone Moieties

The synthesis of 2,5-dihydroxytoluene can also be approached through the derivatization of other hydroquinone or related structures. A patented method describes the preparation of methylhydroquinone (B43894) by contacting paramethoxyphenol or para-dimethoxybenzene with a solid acid catalyst, such as a strong acid-treated clay or an ion-exchanged zeolite, at temperatures ranging from 100° to 300° C. google.comatamanchemicals.com The resulting 2,5-dihydroxytoluene is then converted to this compound via acetylation as previously described. zenodo.org The Thiele–Winter acetoxylation of quinones, such as 2-methyl-6-t-butyl-1,4-benzoquinone, is another relevant derivatization, although it leads to more complex triacetate products. rsc.org

Novel Synthetic Routes and Green Chemistry Considerations in this compound Production

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound synthesis, green chemistry principles are primarily applied to the production of its key precursor, 2-methylhydroquinone.

The patented method starting from o-cresol highlights several green aspects. patsnap.com It employs hydrogen peroxide, which is considered a green oxidizing agent as its only byproduct is water. Furthermore, the process is designed to allow for the simple filtration, recovery, and recycling of the catalysts, which aligns with the principle of catalysis over stoichiometric reagents. patsnap.comacs.org

The synthesis of aromatic chemicals from glucose, a renewable feedstock, represents a frontier in green chemistry. nih.gov While not yet a mainstream industrial route for 2,5-dihydroxytoluene, such bio-based syntheses avoid the use of petroleum-derived starting materials like benzene (B151609) or toluene, offering a more sustainable long-term perspective for producing a wide range of chemical intermediates. nih.gov

Development of Environmentally Benign Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound and its precursors, this involves exploring alternative catalysts, solvents, and reaction conditions.

One approach is the use of solid acid catalysts for the synthesis of 2,5-Dihydroxytoluene from p-methoxyphenol, which can simplify catalyst recovery and reduce waste compared to homogeneous acid catalysts. atamanchemicals.com The use of rare earth catalysts, such as lanthanum phosphate, in the hydrolysis step of a multi-step synthesis from 3-chloro-2-methylaniline (B42847) has been reported to optimize product color and allow for milder reaction conditions. google.com This method also features the recovery and reuse of solvents, enhancing its environmental profile. google.com

Enzymatic catalysis represents a significant advancement in green synthesis. rsc.org While specific enzymatic routes to this compound are not widely documented, the use of enzymes like Candida antarctica Lipase B (CALB) for polyester (B1180765) synthesis demonstrates the potential for biocatalysts in related esterification and transesterification reactions under mild, environmentally friendly conditions. rsc.org The application of natural catalysts, such as citrus juice, has been shown to be effective in other multicomponent reactions, highlighting a trend towards using biodegradable and renewable reagents in organic synthesis. derpharmachemica.com

Exploration of Sustainable Feedstocks

The transition from petrochemical feedstocks to renewable, bio-based resources is a cornerstone of sustainable chemistry. heraeus-precious-metals.comwordpress.com Traditionally, the precursors to this compound, such as toluene and cresol, are derived from fossil fuels. atamanchemicals.com The exploration of sustainable alternatives focuses on converting biomass into valuable platform chemicals. heraeus-precious-metals.com

Biomass, including materials like wood residues, sugarcane bagasse, and other agricultural wastes, can be processed to yield aromatic compounds. heraeus-precious-metals.comieabioenergy.com Lignin (B12514952), a complex polymer abundant in plant cell walls, is a particularly promising source of aromatic chemical building blocks. Research is ongoing to develop efficient catalytic processes to break down lignin and convert it into compounds like phenols and cresols, which could then serve as starting materials for the synthesis of 2,5-Dihydroxytoluene.

Another avenue involves the use of C1 and C2 feedstocks (such as methanol, ethanol (B145695), and acetate) derived from the fermentation of biomass or from sources like CO2. researchgate.net While direct synthesis of toluene derivatives from these simple building blocks is complex, they represent a fundamental shift towards a bio-based economy. researchgate.netabiosus.org The development of microbial strains and catalytic systems capable of converting these simple, sustainable feedstocks into more complex aromatic structures is an active area of research.

Purification and Isolation Techniques for Synthesized this compound

After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. Given that this compound is a solid at room temperature, recrystallization is a common and effective purification method. sciencemadness.org This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solvent.

For more challenging separations or to achieve very high purity, column chromatography is employed. gla.ac.uk In this method, the crude product is dissolved in a minimal amount of solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the different components of the mixture travel at different rates, allowing for their separation. A study involving the bromination of 3,5-diacetoxytoluene utilized column chromatography with a petroleum ether-ethyl acetate (B1210297) eluant to separate the product from the starting material and other constituents. gla.ac.uk

The final purity of the isolated compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. gla.ac.uksigmaaldrich.com

Chemical Reactivity and Transformation of 2,5 Diacetoxytoluene

Electrophilic Aromatic Substitution Reactions of 2,5-Diacetoxytoluene

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.memasterorganicchemistry.com The reactivity and orientation of substitution on a benzene (B151609) ring are significantly influenced by the nature of the substituents already present. makingmolecules.com In this compound, the two acetoxy groups and the methyl group direct incoming electrophiles to specific positions on the aromatic ring.

Halogenation is a classic example of electrophilic aromatic substitution where a halogen, such as bromine or chlorine, is introduced onto the aromatic ring. tcichemicals.comchemguide.co.uk These reactions typically require a catalyst to generate a sufficiently strong electrophile to overcome the stability of the aromatic system. libretexts.org

Studies on the bromination of substituted aromatic compounds provide insights into the directing effects of various functional groups. For instance, in the bromination of 3,5-dimethoxytoluene (B1218936), a compound with structural similarities to this compound, a mixture of 2-bromo-3,5-dimethoxytoluene (B83188) and 2,6-dibromo-3,5-dimethoxytoluene was obtained when using N-bromosuccinimide (NBS). researchgate.net This demonstrates the powerful activating and directing influence of the methoxy (B1213986) groups. In contrast, under the same conditions, 3,5-diacetoxytoluene underwent benzylic bromination to yield 3,5-diacetoxy-benzyl bromide, highlighting the difference in reactivity between acetoxy and methoxy substituents. researchgate.net

The regioselectivity of bromination is governed by the electronic effects of the substituents. gla.ac.ukstackexchange.com The acetoxy groups in this compound are ortho, para-directing, however, they are less activating than hydroxyl or methoxy groups. The methyl group is also an ortho, para-director and an activating group. The interplay of these groups determines the position of halogenation. Research on the bromination of 2,5-dimethoxytoluene (B1361827), a related compound, showed that reaction with bromine in chloroform (B151607) resulted in the formation of a single bromo-substituted product, indicating high regioselectivity. upm.edu.my

Table 1: Regioselectivity in the Bromination of Toluene (B28343) Derivatives

| Starting Material | Brominating Agent | Product(s) | Reference |

| 3,5-Dimethoxytoluene | N-Bromosuccinimide (NBS) | 2-Bromo-3,5-dimethoxytoluene and 2,6-dibromo-3,5-dimethoxytoluene | researchgate.net |

| 3,5-Diacetoxytoluene | N-Bromosuccinimide (NBS) | 3,5-Diacetoxy-benzyl bromide | researchgate.net |

| 2,5-Dimethoxytoluene | Bromine in Chloroform | Bromo-2,5-dimethoxytoluene | upm.edu.my |

Nitration is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. beilstein-journals.org This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). liu.eduresearchgate.net The reaction conditions, such as temperature and acid concentration, can be controlled to influence the outcome of the reaction. While specific studies on the nitration of this compound are not prevalent in the provided search results, the principles of electrophilic substitution on substituted benzenes can be applied. The acetoxy and methyl groups would direct the incoming nitro group. However, nitration of deactivated aromatic systems can be challenging and may require harsher conditions. google.com

Sulfonation is a reversible electrophilic aromatic substitution reaction that introduces a sulfonic acid group (-SO₃H) onto an aromatic ring. wikipedia.orgsaskoer.ca This is commonly carried out by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). makingmolecules.comwikipedia.org The reversibility of sulfonation is a key feature; the sulfonic acid group can be removed by heating in dilute aqueous acid. wikipedia.org This property allows the sulfonic acid group to be used as a temporary protecting group to block a specific position on the ring, directing subsequent substitutions to other positions. wikipedia.org Specific sulfonation studies on this compound are not detailed in the search results, but the general mechanism involves the attack of the aromatic ring on the sulfur trioxide electrophile. saskoer.ca The reaction can be driven to completion by using dehydrating agents. wikipedia.org In some industrial processes, sulfonation is carried out in stages and under vacuum to ensure the formation of the desired product and removal of byproducts like hydrogen chloride. google.com

Halogenation Studies (e.g., Bromination) and Regioselectivity

Hydrolysis and Deacetylation Reactions of this compound

The hydrolysis of esters, such as this compound, involves the cleavage of the ester bond, typically in the presence of an acid or base catalyst, to yield a carboxylic acid and an alcohol. The deacetylation of this compound is a specific type of hydrolysis that results in the removal of the acetyl groups.

The kinetics of hydrolysis reactions can be studied to determine the rate of reaction and the factors that influence it. For example, studies on the hydrolysis of other esters have determined rate constants and activation energies for the reaction. rsc.orgrsc.org The mechanism of deacetylation often involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. researchgate.netmdpi.com The rate of deacetylation can be influenced by factors such as the concentration of the base. mdpi.com In some systems, the deacetylation process can exhibit complex kinetics, with an initial fast phase followed by a slower phase. encyclopedia.pub This can be due to factors like the accumulation of charge on the deacetylated product, which can repel the incoming nucleophile. mdpi.comencyclopedia.pub The study of deacetylation can also track the contribution of the released acetate (B1210297) to metabolic pathways. nih.gov

The hydrolysis of this compound leads to the formation of 2,5-dihydroxytoluene, also known as toluhydroquinone or 2-methylhydroquinone. zenodo.orgsigmaaldrich.comatamanchemicals.com This transformation is a key step in the synthesis of 2,5-dihydroxytoluene from precursors where the hydroxyl groups are protected as acetates. zenodo.org This dihydroxy derivative is a valuable compound used in various applications, including as a precursor in chemical synthesis and as an antioxidant. atamanchemicals.com

The synthesis of 2,5-dihydroxytoluene can be achieved through the hydrolysis of this compound, which itself can be prepared by the acetylation of 2,5-dihydroxytoluene using acetic anhydride (B1165640) in the presence of a base like pyridine. zenodo.org The subsequent hydrolysis to regenerate the dihydroxy compound is a straightforward deprotection step.

Table 2: Synthesis and Properties of 2,5-Dihydroxytoluene

| Property | Value | Reference |

| Common Name | 2,5-Dihydroxytoluene, Toluhydroquinone | sigmaaldrich.comatamanchemicals.com |

| CAS Number | 95-71-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₈O₂ | sigmaaldrich.com |

| Molecular Weight | 124.14 g/mol | sigmaaldrich.com |

| Appearance | Off-white crystalline solid | atamanchemicals.com |

| Melting Point | 124-127 °C | sigmaaldrich.com |

Investigation of Reaction Kinetics and Mechanisms

Fries Rearrangement Studies of this compound

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org This reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting the reaction conditions, such as temperature. wikipedia.org

In the context of this compound, the Fries rearrangement has been utilized to synthesize hydroxyacetophenone derivatives. When this compound is treated with anhydrous aluminum chloride and heated, it undergoes a Fries rearrangement to produce 2,5-dihydroxy-4-methylacetophenone. zenodo.orgsciencemadness.org This reaction involves the migration of one of the acetyl groups from the phenolic oxygen to the aromatic ring. wikipedia.org

The mechanism of the Fries rearrangement is thought to proceed through the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the ester, which polarizes the bond to the phenolic oxygen, leading to the generation of the acylium ion. This electrophile then attacks the aromatic ring in a manner similar to a Friedel-Crafts acylation reaction. fiveable.mewikipedia.org

There is also a photo-Fries rearrangement, which occurs under UV light without a catalyst and proceeds through a radical mechanism. wikipedia.org

Table 3: Fries Rearrangement of this compound

| Reactant | Catalyst | Product | Reference |

| This compound | Anhydrous Aluminum Chloride | 2,5-Dihydroxy-4-methylacetophenone | zenodo.orgsciencemadness.org |

Mechanistic Insights into Acyl Migration

The acyl migration of this compound is most prominently observed in the Fries rearrangement, a reaction that converts a phenolic ester into a hydroxy aryl ketone. wikipedia.org This transformation is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). wikipedia.org

The widely accepted mechanism for the Fries rearrangement, when applied to this compound, proceeds through the following steps:

Coordination: The Lewis acid catalyst coordinates to the carbonyl oxygen atom of one of the acetyl groups. This oxygen is more electron-rich and a preferred Lewis base compared to the phenolic ether oxygen. wikipedia.org

Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. The Lewis acid then rearranges to the phenolic oxygen, facilitating the cleavage of the acyl-oxygen bond. wikipedia.org

Formation of Acylium Cation: This cleavage generates a free acylium carbocation (CH₃CO⁺). wikipedia.org

Electrophilic Aromatic Substitution: The highly reactive acylium cation then attacks the aromatic ring in a classic electrophilic aromatic substitution. The electron-donating methyl and hydroxyl (after rearrangement) groups on the ring direct the substitution. wikipedia.org The reaction is selective for the ortho and para positions relative to the hydroxyl group. aakash.ac.in

Proton Abstraction and Workup: A proton is abstracted from the ring, restoring aromaticity. Subsequent acidic workup removes the Lewis acid from the phenolic oxygen, yielding the final hydroxy ketone product. wikipedia.orgaakash.ac.in

The regioselectivity of the Fries rearrangement is influenced by reaction conditions. Lower temperatures tend to favor the formation of the para product, while higher temperatures favor the ortho product. wikipedia.org

Formation of Acetophenones and Related Products

A key transformation of this compound is its conversion into acetophenone (B1666503) derivatives via the Fries rearrangement. The intramolecular migration of an acetyl group from the phenolic oxygen to the aromatic ring results in the formation of a hydroxyacetophenone. Specifically, the Fries migration of this compound, when treated with anhydrous aluminum chloride, yields 2,5-dihydroxy-4-methylacetophenone. zenodo.orgsciencemadness.orgcore.ac.uk This product is a valuable intermediate in the synthesis of various compounds, including furochromones. zenodo.org

The synthesis is analogous to the preparation of 2,5-dihydroxyacetophenone from hydroquinone (B1673460) diacetate, which also utilizes aluminum chloride to induce the rearrangement. orgsyn.orgijpsr.com

Table 1: Synthesis of Acetophenone Derivatives from Aryl Acetates via Fries Rearrangement

| Starting Material | Reagent | Product | Reference |

| This compound | Anhydrous Aluminium Chloride | 2,5-Dihydroxy-4-methylacetophenone | zenodo.org |

| Hydroquinone Diacetate | Anhydrous Aluminium Chloride | 2,5-Dihydroxyacetophenone | orgsyn.orgijpsr.com |

| Resorcinol Diacetate | Zinc Chloride / Acetic Acid | 2,4-Dihydroxyacetophenone | google.com |

Oxidation and Reduction Chemistry of this compound

Conversion to Quinone Derivatives

Quinones are a class of compounds derived from the oxidation of aromatic compounds like phenols. wikipedia.org The conversion of this compound to a quinone derivative first requires the hydrolysis of the acetate esters to yield 2-methylhydroquinone (also known as toluquinol). This hydroquinone can then be readily oxidized to form 2-methyl-1,4-benzoquinone (also known as toluquinone). researchgate.net

Various oxidizing agents can be employed for the oxidation of hydroquinones and related phenols to quinones. beilstein-journals.org For instance, the oxidation of m-cresol (B1676322) to 2-methyl-1,4-benzoquinone has been achieved using molecular oxygen in the presence of a copper(I) halide catalyst. google.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective reagent for the oxidative demethylation of hydroquinone dimethyl ethers to their corresponding quinones, highlighting a common pathway for quinone synthesis. scielo.br The enzymatic conversion of m-cresol to 2-methyl-1,4-hydroquinone, which is subsequently oxidized to 2-methyl-1,4-benzoquinone, has also been observed in biological systems. researchgate.net

Hydrogenation and Ring Saturation Studies

The hydrogenation of this compound can target either the ester functional groups or the aromatic ring. The reduction of the ester groups to alcohols is the more common transformation under catalytic hydrogenation conditions. nih.gov This reaction is challenging for unactivated esters but can be achieved using specific homogeneous transition metal catalysts.

Catalytic systems based on ruthenium, in particular, have been developed for the hydrogenation of both aromatic and aliphatic esters to their corresponding alcohols. rsc.org These reactions often require high pressures of hydrogen gas (50-85 bar) and elevated temperatures (70-120 °C). nih.govrsc.org

The complete saturation of the aromatic ring of this compound would require more forcing conditions, typical for the hydrogenation of aromatic compounds. Such processes are generally carried out at high pressures and temperatures using catalysts like rhodium or ruthenium on a support. google.com Under these conditions, the ester groups would also likely be reduced. Selective hydrogenation of just the ring while preserving the ester functionalities is synthetically challenging.

Table 2: Selected Catalysts for Ester Hydrogenation

| Catalyst System | Substrate Type | Conditions | Product | Reference |

| [Ru(acac)₃] / MeC(CH₂PPh₂)₃ | Aromatic & Aliphatic Esters | 85 bar H₂, 100–120 °C | Alcohols | rsc.org |

| PNN–Ru based complexes | Aromatic & Aliphatic Esters | 5.3 bar H₂, 115 °C | Alcohols | nih.gov |

| NHC-coordinated PNP–Ru complexes | Aromatic & Aliphatic Esters | 1 atm H₂, 50 °C | Alcohols | nih.gov |

| Bis(N-Heterocyclic Carbene) Molybdenum | Aromatic & Aliphatic Esters | 50 bar H₂, 80-120 °C | Alcohols | acs.org |

Coupling Reactions and Cross-Coupling Methodologies Involving this compound

As an aryl acetate, this compound is a potential substrate for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com Methodologies like the Suzuki, Stille, and Heck reactions allow for the coupling of aryl electrophiles with a wide range of partners. libretexts.org

While aryl halides are more common substrates, the use of aryl acetates has been explored. For example, the Suzuki-Miyaura reaction can couple arylboronic acids with aryl acetates using a palladium catalyst, often supported on a polymer resin to facilitate use in aqueous media. nih.govresearchgate.net The Stille reaction couples organotin compounds with organic electrophiles, and the mechanism involves oxidative addition of the electrophile to a Pd(0) catalyst, followed by transmetalation and reductive elimination. wikipedia.org Similarly, Hiyama coupling utilizes organosiloxanes as the coupling partner with aryl acetates, catalyzed by palladium nanoparticles. organic-chemistry.org

These methodologies could theoretically be applied to this compound to introduce substituents onto the aromatic ring, providing a pathway to more complex molecules. The success and regioselectivity of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily react with carbonyl compounds, including esters. nptel.ac.inmmcmodinagar.ac.in When this compound is treated with an excess of a Grignard or organolithium reagent, a nucleophilic acyl substitution is expected to occur at both ester carbonyl carbons.

The general mechanism involves two main stages for each ester group:

Addition-Elimination: The organometallic reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the aryloxide as a leaving group and forming a ketone. saskoer.ca

Second Addition: The newly formed ketone is also susceptible to attack by the organometallic reagent. A second equivalent of the reagent adds to the ketone's carbonyl group, forming a new tetrahedral intermediate, which is a magnesium or lithium alkoxide. mmcmodinagar.ac.insaskoer.ca

Protonation: Upon aqueous acidic workup, this alkoxide is protonated to yield a tertiary alcohol. saskoer.ca

Given that this compound has two ester groups, the reaction with an excess of an organometallic reagent (at least four equivalents) would lead to the formation of a di-tertiary alcohol, with two identical alkyl or aryl groups (from the organometallic reagent) attached to each of the newly formed carbinol centers. Stopping the reaction at the ketone stage is generally difficult with reactive organometallics like Grignard reagents because the intermediate ketone is often more reactive than the starting ester. nptel.ac.in

Derivatives and Analogues of 2,5 Diacetoxytoluene

Synthesis and Characterization of Substituted 2,5-Diacetoxytoluene Analogues

The introduction of various functional groups onto the toluene (B28343) ring of this compound significantly alters its chemical behavior. The synthesis and characterization of these analogues are foundational to understanding their potential applications.

Methyl and Alkyl Substituted Derivatives

The synthesis of methyl and other alkyl-substituted derivatives of this compound typically begins with the corresponding substituted hydroquinone (B1673460). For instance, the synthesis of a methyl-substituted analogue would involve the acetylation of 2-methylhydroquinone. The reaction is generally carried out using acetic anhydride (B1165640) in the presence of an acid catalyst or a base.

The characterization of these compounds relies on standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position and number of alkyl and acetate (B1210297) groups. scielo.br For example, in the ¹H NMR spectrum, the protons of the acetate groups would appear as a characteristic singlet, while the signals for the aromatic and alkyl protons would provide information about the substitution pattern on the ring. scielo.br Infrared (IR) spectroscopy would show strong absorption bands corresponding to the C=O stretching of the ester groups.

Halogenated and Nitro-Substituted Analogues

Halogenation and nitration introduce strongly electron-withdrawing groups to the aromatic ring, profoundly influencing the molecule's reactivity.

Halogenation: The bromination of acetoxy-substituted toluenes can proceed via different pathways depending on the reaction conditions and the electronic nature of the substrate. While electron-rich aromatic rings (like those with methoxy (B1213986) groups) readily undergo electrophilic substitution on the ring, the less activating acetoxy groups can lead to different outcomes. researchgate.net For example, the reaction of an acetoxy toluene derivative with N-bromosuccinimide (NBS) can result in benzylic bromination if initiated by a radical initiator. researchgate.netresearchgate.net In contrast, electrophilic aromatic bromination would require a Lewis acid catalyst and would be directed by the existing substituents.

Nitration: The synthesis of nitro-substituted analogues is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. nih.gov The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. nih.gov The position of nitration is directed by the activating methyl group and the deactivating, yet ortho-, para-directing, acetoxy groups. The resulting nitro derivatives are valuable intermediates in the synthesis of more complex molecules.

The characterization of these halogenated and nitro-analogues is performed using techniques like NMR, IR, and mass spectrometry to confirm the identity and purity of the products. researchgate.netmjcce.org.mk

Ester and Ether Derivatives of this compound

Modifying the ester groups or comparing them with ether analogues provides insight into structure-reactivity relationships.

Investigation of Structure-Reactivity Relationships

The reactivity of this compound derivatives is largely governed by the electronic properties of the oxygen-linked functional groups. A key distinction exists between ester (e.g., acetoxy) and ether (e.g., methoxy) groups. psiberg.com

Ester (Acetoxy) Group: The carbonyl group adjacent to the oxygen atom in an ester is electron-withdrawing via resonance. This reduces the electron-donating ability of the oxygen atom towards the aromatic ring compared to an ether.

Ether (Alkoxy) Group: The alkyl group in an ether is electron-donating, making the oxygen a stronger activator for electrophilic aromatic substitution.

This difference in electronic character impacts reactivity. For instance, the hydrolysis of the ester linkage in this compound to yield 2,5-dihydroxytoluene can be achieved under acidic or basic conditions. The rate of this hydrolysis is influenced by the electronic nature of other substituents on the aromatic ring. mdpi.com The reactivity of the aromatic ring itself towards electrophiles is lower for acetoxy-substituted compounds than for their alkoxy-substituted counterparts. researchgate.net

| Derivative Type | Key Functional Group | Electronic Effect on Ring | Reactivity Toward Electrophiles | Leaving Group Ability |

| Ester Derivative | -OCOCH₃ (Acetoxy) | Weakly activating / Deactivating | Lower | Good (Acetate) |

| Ether Derivative | -OCH₃ (Methoxy) | Strongly activating | Higher | Poor (Methoxide) |

Comparison with 2,5-Dimethoxytoluene (B1361827) and other Alkoxy-substituted Analogues

A direct comparison between this compound and 2,5-dimethoxytoluene highlights the functional differences between esters and ethers. thegoodscentscompany.comnih.gov A study on the bromination of 3,5-disubstituted toluenes provides a clear illustration of these differences. researchgate.net When 3,5-dimethoxytoluene (B1218936) was treated with NBS, the reaction resulted in electrophilic substitution on the electron-rich aromatic ring. researchgate.net However, under the same conditions, 3,5-diacetoxytoluene underwent radical bromination on the methyl group (benzylic position), yielding 3,5-diacetoxy-benzyl bromide. researchgate.netresearchgate.net

This divergence is explained by the calculated charge density distributions. In 3,5-dimethoxytoluene, the benzene (B151609) ring carbons have a higher electron density than the side-chain carbon, favoring electrophilic attack on the ring. researchgate.net In 3,5-diacetoxytoluene, the situation is reversed due to the reduced electron-donating capacity of the acetoxy groups, making the benzylic position more susceptible to radical attack. researchgate.net This fundamental difference in reactivity underscores the importance of the specific oxygen linkage in directing chemical transformations.

Polymeric Derivatives and Oligomers Derived from this compound as Monomer Precursors

While not a direct monomer for polymerization, this compound is a valuable precursor for creating monomers used in the synthesis of conjugated polymers and oligomers. nih.gov These materials are of interest for their electronic and optical properties. kpi.ua

The typical synthetic route involves the hydrolysis of this compound to its corresponding diol, 2,5-dihydroxytoluene. This diol can then be converted into a variety of reactive monomers. For example, it can be transformed into a di-halide or di-triflate derivative. These monomers can then undergo cross-coupling reactions, such as Suzuki or Stille coupling, with other monomers to build a polymer backbone. mdpi.com This approach allows for the synthesis of polymers like poly(phenylene vinylene)s and other poly(arene) derivatives, where the properties can be fine-tuned by the choice of co-monomers and the initial precursor structure. uh.edu The use of such precursors is a key strategy for obtaining well-defined grafted and branched polymer architectures. nih.gov

| Precursor | Reactive Monomer Intermediate | Polymerization Method | Resulting Polymer Type |

| This compound | 1. Hydrolysis to 2,5-dihydroxytoluene2. Conversion to di-halide or di-triflate | Suzuki Coupling, Stille Coupling | Poly(arene)s, Conjugated Polymers |

Homo- and Copolymerization Studies

Derivatives of this compound, namely methylhydroquinone (B43894) diacetate (MHQDA), have been studied as monomers in copolymerization reactions. Research has focused on the synthesis of copolyesters through melt-step growth polymerization, a process that does not require a solvent and is environmentally favorable.

In a notable study, MHQDA was copolymerized with hydroquinone diacetate (HQDA) and terephthalic acid (TA) to form copolyesters. tandfonline.comtandfonline.com The kinetics of this tri-component system were investigated to understand the reaction mechanism of the polyesterification. tandfonline.comtandfonline.com The polymerization proceeds via acidolysis, where the acetate groups of MHQDA and HQDA react with the carboxylic acid groups of TA, eliminating acetic acid as a byproduct. tandfonline.comtandfonline.com The rate of this byproduct formation is measured over time to study the reaction kinetics. tandfonline.comtandfonline.com

The research explored different molar ratios of the reactants and various temperatures to determine their effect on the polymerization process. tandfonline.comtandfonline.comresearchgate.net Catalysts such as sodium acetate and zinc acetate were also employed to enhance the reaction rate, with sodium acetate found to be more effective for this particular system. tandfonline.comtandfonline.com The study noted the presence of an induction period in both catalyzed and non-catalyzed reactions. tandfonline.comtandfonline.com Such kinetic studies are crucial for controlling the structure and properties of the resulting copolyesters, which have potential applications as liquid crystalline polymers. tandfonline.com

| Parameter | Details |

|---|---|

| Reactants | Methylhydroquinone Diacetate (MHQDA), Hydroquinone Diacetate (HQDA), Terephthalic Acid (TA) |

| Polymerization Type | Melt-step growth polymerization |

| Monomer Ratios Studied | Set A: HQDA (25 mol%) + MHQDA (25 mol%) + TA (50 mol%) Set B: HQDA (20 mol%) + MHQDA (30 mol%) + TA (50 mol%) |

| Reaction Temperatures | 255°C, 260°C, 265°C, 270°C |

| Catalysts Investigated | Sodium acetate, Zinc acetate (1 mol% of total charge) |

| Key Findings | - Sodium acetate was found to be a more effective catalyst than zinc acetate.

|

Synthesis of Polyesters and Polycarbonates

The utility of this compound and its analogues extends to the synthesis of high-performance polymers like polyesters and polycarbonates.

Polyesters: As detailed in the previous section, methylhydroquinone diacetate is a key component in creating copolyesters via melt polycondensation with dicarboxylic acids like terephthalic acid. tandfonline.comtandfonline.comresearchgate.net This method involves heating the monomers to a high temperature, causing them to react and form long polymer chains while releasing acetic acid. researchgate.net The properties of these copolyesters, such as their thermotropic liquid crystalline behavior, can be tailored by adjusting the ratio of the monomers like MHQDA and HQDA. researchgate.netresearchgate.net

Polycarbonates: A general and novel approach for synthesizing polycarbonates involves the melt polycondensation of arylene diacetates with diphenyl dicarbonates. mdpi.comresearchgate.net Since this compound is an arylene diacetate, this methodology is directly applicable. The reaction proceeds through a catalyzed nucleophilic interchange between the acetate group of the diacetate and the phenyl carbonate group of the dicarbonate, eliminating phenyl acetate. mdpi.com This process typically involves a precondensation step followed by polymerization at high temperatures (e.g., up to 280°C) under vacuum, using a transesterification catalyst like titanium tetrabutoxide (Ti(OBu)₄). mdpi.com This method avoids the use of hazardous reagents like phosgene. mdpi.com The resulting polycarbonates can exhibit a range of thermal properties, with glass transition temperatures (Tg) dependent on the specific monomers used. mdpi.comresearchgate.net

| Parameter | Details |

|---|---|

| General Reactants | Arylene Diacetate (e.g., Bisphenol A diacetate), Arylene Diphenyl Dicarbonate |

| Synthesis Method | Melt phase interchange reaction (Melt Polycondensation) |

| Catalyst Example | Titanium tetrabutoxide (Ti(OBu)₄) |

| Reaction Conditions | High temperature (e.g., 250-280°C) under vacuum |

| Byproduct | Phenyl acetate |

| Polymer Properties (Example: Bisphenol A derived) | - Inherent viscosities: 0.19 to 0.43 dL/g

|

Biologically Relevant Derivatives of this compound and their Synthesis

The core structure of this compound, methylhydroquinone, serves as a scaffold for several biologically active derivatives. These compounds are often found in nature or can be synthesized in the laboratory.

One significant derivative is 1-(2,5-dihydroxy-4-methylphenyl)ethanone , also known as 2,5-dihydroxy-4-methylacetophenone. This compound has been isolated from natural sources like the plant Cortex Moutan and the marine sponge Myrmekioderma sp. core.ac.ukskemman.is Research has shown it to have potent inhibitory effects on intestinal glucose absorption, suggesting potential anti-diabetic applications. core.ac.uk It has also been identified as having lipid-reducing activity, making it a candidate for obesity research. skemman.is Its synthesis can be achieved via a Fries rearrangement of the corresponding diacetate, a reaction where an aryl ester is rearranged to a hydroxy aryl ketone with a catalyst like aluminum chloride. orgsyn.org

Another important analogue is Gentisic acid (2,5-dihydroxybenzoic acid). It is a metabolic product of aspirin (B1665792) and is found in various plants. wikipedia.org Gentisic acid is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. openreadings.eu It is produced synthetically through the carboxylation of hydroquinone, a process known as the Kolbe-Schmitt reaction, where an alkali metal salt of hydroquinone reacts with carbon dioxide under pressure and heat. wikipedia.orggoogle.com

| Derivative Name | Structure | Synthesis Route | Reported Biological Relevance/Activity |

|---|---|---|---|

| 1-(2,5-dihydroxy-4-methylphenyl)ethanone | Hydroxyacetophenone | Fries rearrangement of the corresponding diacetate. orgsyn.org | - Inhibits intestinal glucose absorption. core.ac.uk |

| Gentisic acid (2,5-dihydroxybenzoic acid) | Dihydroxybenzoic acid | Kolbe-Schmitt reaction (Carboxylation of hydroquinone). wikipedia.org | - Antioxidant, anti-inflammatory, antimicrobial, neuroprotective. openreadings.eu |

Spectroscopic and Computational Analysis of 2,5 Diacetoxytoluene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Diacetoxytoluene

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nucleus. Due to the lack of a plane of symmetry, all protons and carbons on the aromatic ring and in the substituent groups of this compound are chemically non-equivalent.

Based on established principles of chemical shifts, where electron-withdrawing groups deshield adjacent nuclei, a predicted assignment for the ¹H and ¹³C NMR spectra is presented below.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H6 | ~7.2 | d | J ≈ 8.0 |

| Ar-H4 | ~7.1 | dd | J ≈ 8.0, 2.0 |

| Ar-H3 | ~7.0 | d | J ≈ 2.0 |

| Ar-CH₃ | ~2.4 | s | - |

| OAc-CH₃ (C2) | ~2.3 | s | - |

| OAc-CH₃ (C5) | ~2.2 | s | - |

This interactive table summarizes the predicted proton NMR data. The aromatic protons are expected to appear as doublets or a doublet of doublets due to coupling with their neighbors. The methyl protons are expected to be singlets as they have no adjacent protons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetoxy) | ~169 |

| C2 | ~148 |

| C5 | ~147 |

| C1 | ~135 |

| C6 | ~127 |

| C4 | ~125 |

| C3 | ~122 |

| OAc-CH₃ | ~21 |

| Ar-CH₃ | ~16 |

This interactive table outlines the predicted carbon NMR data. Carbonyl carbons of ester groups are characteristically found at low field (deshielded) positions, typically between 160-180 ppm. libretexts.org Aromatic carbons appear in the 110-160 ppm range, while aliphatic methyl carbons are found at higher field (more shielded). libretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons: H6 would correlate with H4, and H4 would correlate with H3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. libretexts.org It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., Ar-H6 to C6, Ar-CH₃ to the Ar-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

Protons of the Ar-CH₃ group to carbons C1, C2, and C6.

Protons of the acetoxy methyl groups to their respective carbonyl carbons and the aromatic carbon to which the acetoxy group is attached (C2 or C5).

Aromatic proton H3 to carbons C1, C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. Expected NOE correlations would include those between the Ar-CH₃ protons and the adjacent Ar-H6 proton, and between the acetoxy methyl protons and the nearby aromatic protons (e.g., C2-OAc methyl with H3).

The acetoxy groups in this compound are not static; they can rotate around the C(aryl)-O bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals for the methyl and carbonyl groups.

Dynamic NMR (DNMR) involves recording spectra at various temperatures. By lowering the temperature, it is possible to slow down this rotation. If the rotational barrier is sufficiently high, the single room-temperature signals for the acetoxy groups could broaden and eventually decoalesce into separate signals representing distinct, slowly interconverting conformers. Analysis of these changes allows for the calculation of the energy barriers (activation free energy, ΔG‡) for this conformational process.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. vscht.cz Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for functional group identification.

The key functional groups in this compound are the two aromatic ester groups, the aromatic ring, and the methyl groups. The expected characteristic absorption bands are summarized below.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 | Medium-Weak uc.edu |

| C-H Stretch (Aliphatic) | -CH₃ | 3000-2850 | Medium spectroscopyonline.com |

| C=O Stretch | Ester | 1770-1750 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1475 | Medium-Weak uc.eduspectroscopyonline.com |

| C-O Stretch (Asymmetric) | Ester (Ar-O-C) | 1300-1200 | Strong |

| C-O Stretch (Symmetric) | Ester (O-C-C) | 1150-1000 | Strong |

This interactive table details the predicted vibrational frequencies. The most prominent peak in the FT-IR spectrum is expected to be the strong carbonyl (C=O) stretch of the ester groups. libretexts.org Because these are aromatic esters (phenyl acetates), this peak typically appears at a higher wavenumber (around 1760 cm⁻¹) compared to aliphatic esters. Another characteristic feature is the presence of two strong C-O stretching bands.

This compound is an aprotic molecule, meaning it lacks protons attached to highly electronegative atoms (like O-H or N-H). Therefore, it cannot act as a hydrogen bond donor.

However, the carbonyl oxygen atoms of the acetoxy groups are electron-rich and can act as hydrogen bond acceptors. While strong hydrogen bonds are not possible, the molecule can participate in weaker intermolecular interactions. The dominant forces governing its physical properties in the condensed phase are van der Waals forces and dipole-dipole interactions arising from the polar ester groups. Additionally, weak C-H···O intermolecular interactions, where an aromatic or methyl C-H bond on one molecule interacts with a carbonyl oxygen on a neighboring molecule, may play a role in the solid-state crystal packing.

Characteristic Vibrational Modes and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. shu.ac.uk

Electronic Transitions and Chromophores

In this compound, the aromatic benzene (B151609) ring and the carbonyl groups (C=O) of the acetate (B1210297) substituents act as the primary chromophores. The absorption of UV radiation by organic molecules is restricted to these types of functional groups that have valence electrons with low excitation energy. shu.ac.uk The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* and n → π* transitions. shu.ac.ukbspublications.net

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of unsaturated systems like the benzene ring and the carbonyl groups. These transitions typically have high molar absorptivities. shu.ac.uk The conjugation of the carbonyl groups with the benzene ring can shift the absorption maximum to longer wavelengths. bspublications.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carbonyl and ether linkages, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The presence of auxochromes, such as the acetate groups, on the benzene ring can influence the wavelength and intensity of the absorption maxima. uomustansiriyah.edu.iq These groups, with their non-bonding electrons, can interact with the π-system of the ring, often leading to a bathochromic (red) shift, which is a shift to longer wavelengths. uomustansiriyah.edu.iq

A hypothetical UV-Vis absorption spectrum for this compound would likely exhibit strong absorption bands in the UV region, characteristic of the substituted benzene ring.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| π → π* | Benzene Ring, Carbonyl (C=O) | ~200-280 |

Solvatochromism Studies

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption bands change with the polarity of the solvent. taylorandfrancis.com This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (bathochromic shift). researchgate.netunits.it

Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, resulting in an increase in the transition energy and a shift to a shorter wavelength (hypsochromic shift). units.it

For this compound, the presence of polar acetate groups suggests that its electronic spectrum could be sensitive to solvent polarity. Studies on similar aromatic esters often reveal solvatochromic effects. Investigating the UV-Vis spectrum of this compound in a range of solvents with varying polarities, from nonpolar (like hexane) to polar (like ethanol (B145695) or water), would provide insight into the change in dipole moment upon electronic excitation. A Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, could be used to quantify the change in dipole moment. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. hpst.cznih.gov

When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron, forming a radical cation known as the molecular ion (M•+). libretexts.org The molecular ion is often unstable and can fragment into smaller, more stable ions. libretexts.org

For this compound (C₁₁H₁₂O₄), the expected molecular weight is approximately 208.21 g/mol . The mass spectrum would show a peak corresponding to the molecular ion. The fragmentation of this compound would likely proceed through several characteristic pathways for aromatic esters.

Key fragmentation pathways could include:

Loss of a ketene (B1206846) (CH₂=C=O) group: A common fragmentation for acetate esters, leading to a fragment ion with a loss of 42 Da. This can happen sequentially for the two acetate groups.

Cleavage of the ester bond: This can result in the formation of an acylium ion ([CH₃CO]⁺) at m/z 43, which is often a prominent peak for acetates.

Loss of an acetyl radical (•COCH₃): Leading to a fragment ion with a loss of 43 Da.

Rearrangement reactions: Such as the McLafferty rearrangement, although less common for aromatic esters compared to aliphatic ones. libretexts.org

The fragmentation pattern is influenced by the stability of the resulting carbocations. libretexts.org The presence of the aromatic ring can stabilize adjacent positive charges.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]•⁺ (Molecular Ion) | - |

| 166 | [M - CH₂CO]•⁺ | 42 |

| 124 | [M - 2(CH₂CO)]•⁺ | 84 |

Analysis of the relative abundances of these fragment ions provides valuable information for confirming the structure of this compound.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.comarxiv.org It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. uctm.edu

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be performed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. sciencepublishinggroup.com This would reveal the planarity of the benzene ring and the orientation of the acetate substituents.

Calculate Electronic Properties: Predict the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. irjweb.com

Simulate Spectroscopic Data: Theoretical UV-Vis spectra can be generated using Time-Dependent DFT (TD-DFT), which calculates excitation energies and oscillator strengths. sciencepublishinggroup.com These theoretical spectra can be compared with experimental data to aid in the assignment of absorption bands. units.it

Analyze Charge Distribution: A molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. uctm.edu

Table 3: Representative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -1.2 eV |

| HOMO-LUMO Gap | e.g., 5.3 eV |

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.govwustl.edu The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. bnl.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: While the benzene ring is rigid, the acetate groups have rotational freedom around the C-O bonds. MD simulations can explore the different possible conformations and their relative energies, providing insight into the molecule's flexibility. researchgate.net

Study Intermolecular Interactions: In a simulated condensed phase (e.g., in a solvent box), MD can model the interactions between this compound molecules and with solvent molecules. This can provide a microscopic understanding of solvation effects and how they influence properties like solubility and solvatochromism. researchgate.net

Simulate Bulk Properties: By simulating a large ensemble of molecules, MD can be used to predict macroscopic properties such as density and diffusion coefficients. wustl.edu

MD simulations rely on a force field, which is a set of parameters describing the potential energy of the system. researchgate.net The choice of an appropriate force field is crucial for obtaining accurate results. These simulations provide a dynamic picture that complements the static view from quantum chemistry calculations. nih.gov

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for molecules like this compound is a powerful application of computational chemistry, enabling the theoretical determination of spectra that can be used to confirm experimental findings, aid in structural elucidation, and predict the properties of novel compounds. These predictions rely on sophisticated quantum mechanical calculations and are becoming increasingly accurate and accessible.

Theoretical Framework

The prediction of spectroscopic data is primarily grounded in quantum mechanics. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and geometry of a molecule. researchgate.netacs.org From the optimized molecular structure and its electronic properties, various spectroscopic parameters can be derived.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the key parameters are chemical shifts (δ) and spin-spin coupling constants (J). These are calculated by determining the magnetic shielding tensors of each nucleus in the molecule. The magnetic shielding is influenced by the electron density distribution around the nucleus, which is a direct output of the quantum chemical calculations. mdpi.comacs.org Factors such as the choice of the functional, the basis set, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving high accuracy. mdpi.comacs.org

For Infrared (IR) spectroscopy, the prediction involves calculating the vibrational frequencies of the molecule's normal modes. faccts.degithub.io This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic displacements for each mode. github.io The intensity of each IR absorption band is proportional to the square of the change in the molecular dipole moment during that specific vibration. github.io Therefore, only vibrations that induce a change in the dipole moment are predicted to be IR active. faccts.de

Computational Prediction of ¹H and ¹³C NMR Spectra

The prediction of NMR spectra is a well-established computational task. mdpi.com Various software packages and online tools utilize algorithms like Hierarchically Ordered Spherical Environment (HOSE) codes and machine learning models, often trained on vast databases of experimental spectra, to provide rapid and accurate predictions. nmrdb.orgcaspre.ca For more rigorous and novel research, DFT calculations are the method of choice. acs.orgmdpi.com

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the three substituents on the benzene ring: one methyl group and two acetoxy groups. The methyl group is weakly electron-donating, while the acetoxy groups are electron-withdrawing. The precise chemical shifts of the aromatic protons and carbons are determined by the interplay of these inductive and resonance effects.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically calculated using DFT methods (e.g., B3LYP functional) with a suitable basis set in a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H3) | ~ 7.10 | d |

| Aromatic H (H4) | ~ 6.95 | dd |

| Aromatic H (H6) | ~ 6.90 | d |

| Methyl H (-CH₃) | ~ 2.30 | s |

| Acetoxy H (-OCOCH₃) | ~ 2.28 | s |

| Acetoxy H (-OCOCH₃) | ~ 2.25 | s |

| Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. The exact values can vary slightly depending on the computational method and parameters used. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~ 169.5 |

| Carbonyl C (C=O) | ~ 169.2 |

| Aromatic C (C2) | ~ 148.8 |

| Aromatic C (C5) | ~ 145.7 |

| Aromatic C (C1) | ~ 132.1 |

| Aromatic C (C4) | ~ 126.5 |

| Aromatic C (C6) | ~ 124.0 |

| Aromatic C (C3) | ~ 122.3 |

| Acetoxy CH₃ (-OCOC H₃) | ~ 21.0 |

| Acetoxy CH₃ (-OCOC H₃) | ~ 20.8 |

| Methyl CH₃ (-C H₃) | ~ 16.5 |

| Note: The predicted values are estimates and can differ from experimental values. |

Computational Prediction of IR Spectrum

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups. The most prominent features are expected to be the strong C=O stretching vibrations from the two ester groups, C-O stretching vibrations, and various C-H and C=C vibrations from the aromatic ring and methyl groups. Computational methods can predict these vibrational frequencies with good accuracy, although calculated frequencies are often systematically scaled to better match experimental data. faccts.de

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Weak |

| C=O Stretch (Ester) | 1770 - 1750 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Ester, Ar-O) | 1250 - 1150 | Strong |

| C-O Stretch (Ester, O-Acyl) | 1100 - 1000 | Strong |

| C-H Bend (Out-of-plane) | 900 - 675 | Strong-Medium |

| Note: These are characteristic ranges. Precise prediction requires specific computational analysis. |

The accuracy of these predictions is continually improving with the development of new computational methods, including machine learning approaches that leverage large datasets to refine spectral predictions. nih.gov These computational tools are indispensable in modern chemical research for the analysis and characterization of compounds like this compound.

Applications and Potential Utilities of 2,5 Diacetoxytoluene in Research

2,5-Diacetoxytoluene as a Synthetic Intermediate in Organic Chemistry

In the realm of organic synthesis, this compound is a valuable intermediate. The acetate (B1210297) groups serve as protecting groups for the hydroxyl functionalities of toluquinol, enhancing the compound's stability and allowing for selective reactions at other positions of the molecule if needed. The true synthetic potential is unlocked upon hydrolysis to reveal the reactive hydroquinone (B1673460).

The primary role of this compound in pharmacology is as a stable precursor to toluquinol and its derivatives, which have shown significant biological activity. Toluquinol itself, a natural product found in marine fungi, exhibits promising antitumor, antiangiogenic, and antilymphangiogenic properties. atamanchemicals.commdpi.comnih.gov Researchers synthesize analogues of toluquinol to explore structure-activity relationships and develop new therapeutic agents. nih.govresearchgate.net In these syntheses, this compound can serve as the starting material, which is hydrolyzed to toluquinol before further modification.

Studies have revealed that the cytotoxic activity of this class of compounds is largely dependent on the hydroquinone/benzoquinone core, while substituents on the ring modulate the molecule's interaction with biological targets and its selectivity. mdpi.comnih.gov For instance, research has shown that while the methyl group is important for the cytotoxicity of toluquinol, introducing a second substituent, particularly at the position para to the methyl group, is generally well-tolerated and can lead to compounds with potent growth-inhibitory effects on various human tumor cell lines. nih.govresearchgate.net

Another synthetic route involves the Fries rearrangement of this compound. This reaction, catalyzed by a Lewis acid, transforms the phenolic ester into a hydroxy aryl ketone, such as 2,5-dihydroxy-4-methylacetophenone. sciencemadness.orgzenodo.orgwikipedia.orgaakash.ac.in This product serves as a different kind of building block for more complex, pharmacologically active molecules. sciencemadness.orgaakash.ac.in The oxidized derivative, p-toluquinone (B147270), is also a key building block for synthesizing pharmaceuticals. smolecule.comcymitquimica.com

Table 1: Examples of Pharmacologically Active Compounds and Intermediates Derived from the Toluquinol/Toluquinone Scaffold

| Compound/Class | Precursor | Synthetic Transformation | Potential Application | Research Findings |

| Toluquinol Analogues | Toluquinol (from this compound) | Substitution, Oxidation | Antitumor, Antiangiogenic | The hydroquinone/benzoquinone moiety is key for cytotoxicity; substituents modulate activity and selectivity. mdpi.comnih.gov |

| Norhierridin B | Hierridin B (Methylated Hydroquinone) | Demethylation | Antitumor | Showed potent growth inhibitory effect on multiple cancer cell lines, including triple-negative breast cancer cells. researchgate.net |

| 2,5-Dihydroxy-4-methylacetophenone | This compound | Fries Rearrangement | Synthetic Intermediate | Provides a hydroxy aryl ketone structure for building more complex pharmaceutical compounds. sciencemadness.orgzenodo.org |

| Quinone-based Inhibitors | p-Toluquinone | Various | Enzyme Inhibition | p-Toluquinone can inhibit specific enzymes, making it a tool for drug development studies. smolecule.com |

The derivatives of this compound are important precursors for a range of specialty chemicals, most notably dyes and pigments. atamanchemicals.com After hydrolysis and subsequent oxidation to p-toluquinone, the resulting compound serves as a chromophore and reactive intermediate in the synthesis of various colorants. smolecule.comcymitquimica.com For example, p-toluquinone can be reacted with aminothiophenols to produce quinone dyes that impart violet to green-blue colors on materials like wool. google.com Its reactive nature allows it to be incorporated into larger molecular structures, forming stable and vibrant pigments.

Beyond dyes, 2,5-dihydroxytoluene (toluquinol) is used as a precursor in the synthesis of fragrances and other custom organic compounds. atamanchemicals.com Its antioxidant properties also make it a useful stabilizer in certain inedible fats and oils. atamanchemicals.com

Precursor for Pharmacologically Active Compounds

Role of this compound in Polymer Science and Materials Research

In polymer and materials science, the utility of this compound is again channeled through its deprotected derivative, 2,5-dihydroxytoluene (toluquinol), and its oxidized form, p-toluquinone. These compounds can act as monomers, cross-linking agents, or functional additives.

2,5-Dihydroxytoluene, with its two hydroxyl groups, can act as a diol monomer in polycondensation reactions to form aromatic polyesters. rasayanjournal.co.inresearchgate.net The incorporation of this rigid, aromatic structure into a polymer backbone can significantly influence the material's properties. While direct use in controlled radical polymerization techniques is not widely documented, the synthesis of well-defined polyesters from dihydroxytoluene isomers demonstrates its potential as a monomer for creating polymers with specific characteristics. rasayanjournal.co.inresearchgate.net

Conversely, toluquinol also serves an important, opposing role in polymerization: as an inhibitor. atamanchemicals.com Due to its ability to scavenge free radicals, it is added to reactive monomers like acrylic acid and styrene (B11656) to prevent unwanted or premature polymerization during transport and storage. atamanchemicals.comatamanchemicals.com Its oxidized form, p-toluquinone, has been noted in the context of Ziegler-Natta catalyzed olefin polymerization. google.com

The incorporation of 2,5-dihydroxytoluene or p-toluquinone into polymer structures leads to the development of functional and high-performance materials.

High-Performance Polyesters: Aromatic polyesters synthesized using dihydroxytoluene monomers exhibit notable thermal stability and mechanical strength, making them suitable for applications as engineering plastics. rasayanjournal.co.in

Functional Coatings: p-Toluquinone has been used as a coating component for electrodes in redox flow batteries, where its redox activity is harnessed to improve battery performance.

Cross-linked Polymers: As a cross-linking agent, p-toluquinone can enhance the mechanical properties and thermal stability of certain polymers by forming covalent bonds between polymer chains. smolecule.com

Stabilizers and Antioxidants: 2,5-Dihydroxytoluene is used as a stabilizer in acrylic polymers, protecting them from degradation. atamanchemicals.comatamanchemicals.com

Table 2: Applications of this compound Derivatives in Polymer and Materials Science